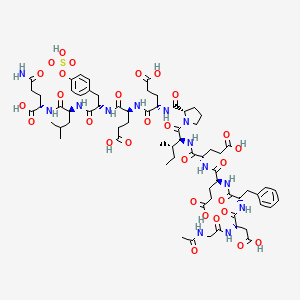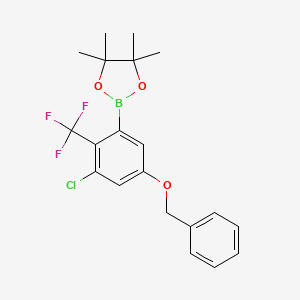
2-(5-(Benzyloxy)-3-chloro-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-(Benzyloxy)-3-chloro-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that has garnered significant interest in the field of synthetic chemistry. This compound is characterized by its unique structure, which includes a benzyloxy group, a chloro substituent, and a trifluoromethyl group attached to a phenyl ring, along with a dioxaborolane moiety. These structural features impart distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.
准备方法
The synthesis of 2-(5-(Benzyloxy)-3-chloro-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyloxy Intermediate: The synthesis begins with the preparation of the benzyloxy intermediate by reacting benzyl alcohol with an appropriate phenol derivative under basic conditions.
Introduction of the Chloro and Trifluoromethyl Groups: The next step involves the introduction of the chloro and trifluoromethyl groups onto the phenyl ring. This can be achieved through electrophilic aromatic substitution reactions using chlorinating and trifluoromethylating agents.
Formation of the Dioxaborolane Moiety: The final step involves the formation of the dioxaborolane moiety by reacting the substituted phenyl compound with a boronic acid derivative under suitable conditions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
化学反应分析
2-(5-(Benzyloxy)-3-chloro-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the phenyl ring. Common reagents for these reactions include halides and organometallic compounds.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
2-(5-(Benzyloxy)-3-chloro-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, the compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its unique structure allows for the investigation of specific biochemical pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its structural features make it a candidate for drug development targeting specific diseases.
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(5-(Benzyloxy)-3-chloro-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its binding affinity and the nature of the target. The presence of the benzyloxy, chloro, and trifluoromethyl groups can influence the compound’s reactivity and binding properties, leading to specific biological effects.
相似化合物的比较
When compared to similar compounds, 2-(5-(Benzyloxy)-3-chloro-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its unique combination of substituents. Similar compounds include:
2-(5-(Benzyloxy)-3-chloro-2-(trifluoromethyl)phenyl)boronic acid: This compound shares the benzyloxy, chloro, and trifluoromethyl groups but lacks the dioxaborolane moiety.
2-(5-(Benzyloxy)-3-chloro-2-(trifluoromethyl)phenyl)phenol: This compound has a phenol group instead of the dioxaborolane moiety.
2-(5-(Benzyloxy)-3-chloro-2-(trifluoromethyl)phenyl)benzaldehyde: This compound contains an aldehyde group in place of the dioxaborolane moiety.
The presence of the dioxaborolane moiety in this compound imparts unique chemical properties and reactivity, making it distinct from these similar compounds.
属性
分子式 |
C20H21BClF3O3 |
|---|---|
分子量 |
412.6 g/mol |
IUPAC 名称 |
2-[3-chloro-5-phenylmethoxy-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C20H21BClF3O3/c1-18(2)19(3,4)28-21(27-18)15-10-14(11-16(22)17(15)20(23,24)25)26-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 |
InChI 键 |
KUSTWFZPTJSSSP-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C(F)(F)F)Cl)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-N-[2-[1-(dimethylsulfamoyl)pyrazol-3-yl]-2-hydroxy-ethyl]propanamide](/img/structure/B13911679.png)
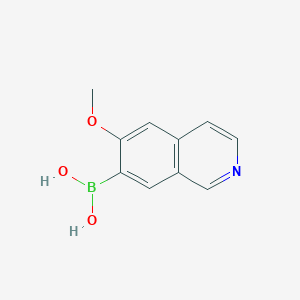
![Methyl 3'-(acetylamino)[1,1'-biphenyl]-3-carboxylate](/img/structure/B13911686.png)


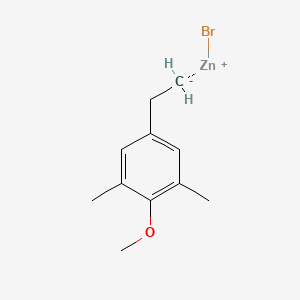


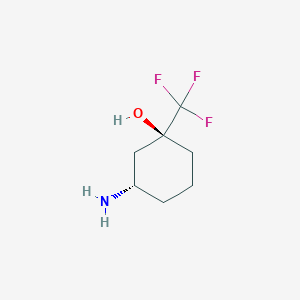

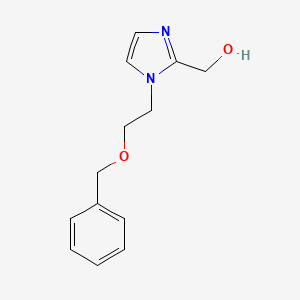
![1-[(4-Methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13911751.png)
![tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate](/img/structure/B13911758.png)
